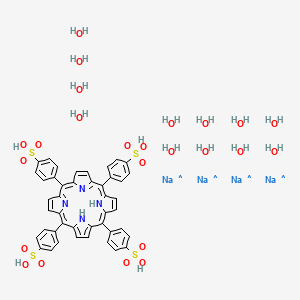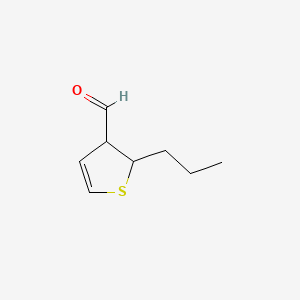
2-Propyl-3-formyldihydro-thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-3-formyldihydro-thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their diverse chemical properties and wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-3-formyldihydro-thiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-3-formyldihydro-thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
2-Propyl-3-formyldihydro-thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of 2-Propyl-3-formyldihydro-thiophene involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Propylthiophene: Lacks the formyl group, resulting in different chemical reactivity and applications.
3-Formylthiophene:
2,3-Dipropylthiophene: Contains two propyl groups, which can affect its reactivity and applications.
Uniqueness
Its unique structure allows for diverse chemical transformations and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H12OS |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
2-propyl-2,3-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H12OS/c1-2-3-8-7(6-9)4-5-10-8/h4-8H,2-3H2,1H3 |
Clave InChI |
NGCUXOLYFJRHPC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1C(C=CS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


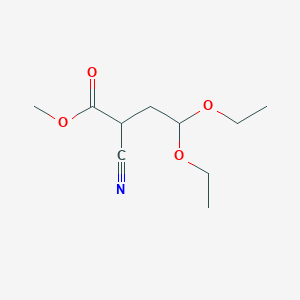
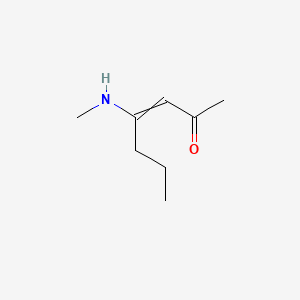
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)




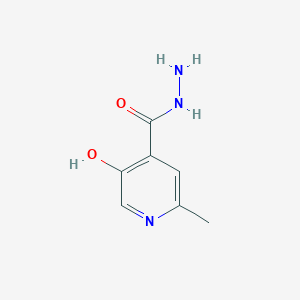
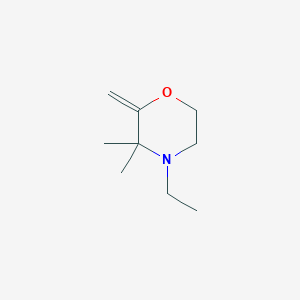
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
